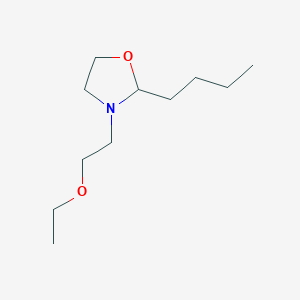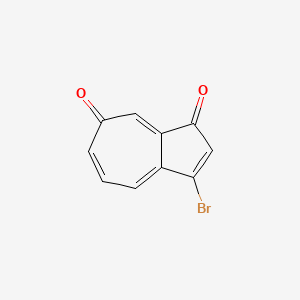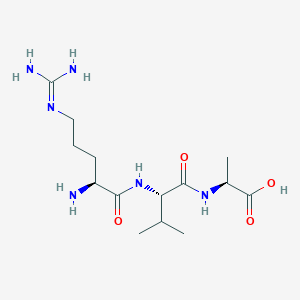![molecular formula C20H15N3O3 B12553181 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole is a complex heterocyclic compound that features both an oxazole and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of a suitable precursor such as a β-keto ester with hydroxylamine under acidic conditions.
Nitration: The oxazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Condensation with indole: The nitrated oxazole is then condensed with an indole derivative in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Bromine or chlorine in the presence of a Lewis acid such as aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-pyrrole
- 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-pyridine
Uniqueness
The unique combination of the oxazole and indole moieties in 3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole provides it with distinct electronic and steric properties that are not present in similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C20H15N3O3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-methyl-4-nitro-5-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C20H15N3O3/c1-13-20(23(24)25)18(26-22-13)12-11-16-15-9-5-6-10-17(15)21-19(16)14-7-3-2-4-8-14/h2-12,21H,1H3/b12-11+ |
Clé InChI |
DPOVTZJZXZRBHB-VAWYXSNFSA-N |
SMILES isomérique |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canonique |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)


![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)

![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
![{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol](/img/structure/B12553132.png)

![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate](/img/structure/B12553146.png)
![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)

acetamido}benzoic acid](/img/structure/B12553164.png)
